Methyl 2,3,4-trimethoxybenzoate
Overview
Description
Methyl 2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where three methoxy groups are attached to the benzene ring at the 2, 3, and 4 positions, and a methyl ester group is attached to the carboxyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Biochemical Analysis
Biochemical Properties
Methyl 2,3,4-trimethoxybenzoate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production. This inhibition is significant in the context of skin pigmentation and the development of hypopigmenting agents . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting biomolecules such as DNA, lipids, and proteins from oxidative damage .
Cellular Effects
This compound affects various types of cells and cellular processes. In melanoma cells, it has been observed to decrease melanin production by inhibiting tyrosinase activity. This effect is particularly relevant in the study of skin pigmentation disorders . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects. It modulates the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosinase, inhibiting its enzymatic activity and reducing melanin synthesis . Additionally, its antioxidant properties are attributed to its ability to donate electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components . This compound also modulates the activity of transcription factors involved in the regulation of genes associated with inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard storage conditions, maintaining its biochemical properties for extended periods . Its stability can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound continues to exhibit antioxidant and anti-inflammatory effects over time, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation . At higher doses, potential toxic effects may be observed, including adverse impacts on liver and kidney function . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450 . The metabolites of this compound are further processed and excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the body . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various cellular components . The compound’s activity and function can be influenced by its localization within specific subcellular compartments. For instance, its antioxidant properties may be more pronounced in regions with high oxidative stress . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4-trimethoxybenzoate can be synthesized through the esterification of 2,3,4-trimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of gallic acid as a starting material, which undergoes methylation to form the desired product. This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 2,3,4-trimethoxybenzoic acid or 2,3,4-trimethoxybenzaldehyde.
Reduction: Formation of 2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3,4-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups at the 3, 4, and 5 positions.
2,3,4-Trimethoxybenzoic acid: The carboxylic acid form of methyl 2,3,4-trimethoxybenzoate.
3,4,5-Trimethoxybenzoic acid: Another isomer with methoxy groups at the 3, 4, and 5 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
methyl 2,3,4-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTYILRUMKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552949 | |
Record name | Methyl 2,3,4-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6395-18-2 | |
Record name | Methyl 2,3,4-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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